Acide de Misoprostol D5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

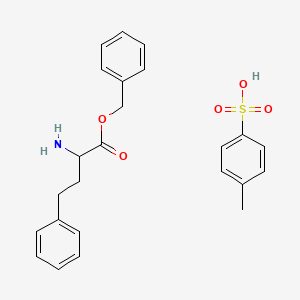

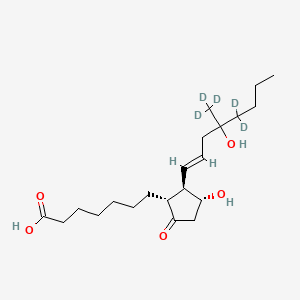

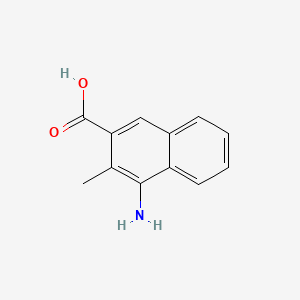

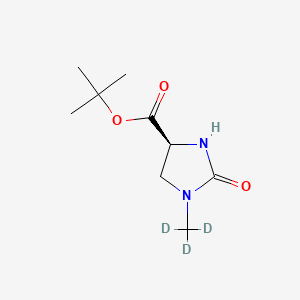

Misoprostol Acid D5 is a deuterium-labeled version of Misoprostol Acid . Misoprostol Acid is an active metabolite of Misoprostol, a synthetic analogue of prostaglandin E1 (PGE1). It is extensively absorbed and undergoes rapid de-esterification to Misoprostol Acid in the gastrointestinal tract after oral administration .

Synthesis Analysis

Misoprostol Acid D5 contains five deuterium atoms at the 16 methyl, 17, and 17’ positions . It is intended for use as an internal standard for the quantification of Misoprostol (free acid) by GC- or LC- mass spectrometry (MS) . The preparation of Misoprostol involves a cuprate coupling of the vinyl cuprate .

Molecular Structure Analysis

The molecular formula of Misoprostol Acid D5 is C21H31D5O5 . The structure includes a cyclopentane ring and several functional groups, including hydroxyl and carboxyl groups .

Chemical Reactions Analysis

Misoprostol Acid D5, like Misoprostol, is extensively absorbed and undergoes rapid de-esterification to Misoprostol Acid in the gastrointestinal tract after oral administration .

Physical and Chemical Properties Analysis

Misoprostol Acid D5 is a pale yellow oil . Its molecular weight is 373.54 .

Applications De Recherche Scientifique

Étalon interne pour la quantification

L'acide de Misoprostol D5 est utilisé comme étalon interne pour la quantification du misoprostol (acide libre) par GC- ou LC-MS. Cette application est cruciale pour garantir des mesures précises et exactes dans les études de pharmacocinétique .

Toxicologie légale

En toxicologie légale, l'this compound aide à établir des méthodes pour déterminer l'acide de misoprostol dans les échantillons biologiques, en particulier dans les cas d'avortements pharmacologiques .

Études de pharmacocinétique

Il est utilisé dans les études de pharmacocinétique pour comprendre la distribution et la disposition du misoprostol dans l'organisme lorsqu'il est administré par différentes voies .

Efficacité dans différents milieux

Des recherches ont été menées pour déterminer si l'efficacité de l'this compound est accrue lorsqu'il est dissous dans un milieu acide, ce qui est pertinent pour l'amorçage cervical avant l'avortement .

Applications en obstétrique

L'this compound a des applications multiformes en obstétrique, allant de la gestion des pertes de grossesse précoces à l'induction du travail, impactant les protocoles et les considérations de sécurité .

Médecine clinique

En médecine clinique, il est couramment utilisé pour la prévention de la maladie ulcéreuse peptique et en association avec le RU-486 pour l'induction orale de l'avortement au premier trimestre .

Conformité réglementaire

L'this compound est accompagné de données de caractérisation détaillées conformes aux directives réglementaires, soutenant le développement et la validation des méthodes analytiques pendant la production commerciale ou les processus ANDA .

Chaque application démontre la polyvalence et l'importance de l'this compound dans divers domaines de recherche scientifique.

Cayman Chemical - Misoprostol (free acid)-d5 MDPI - Forensic Toxicological Aspects of Misoprostol Use <svg class="icon" height="16" p-id="1735" t="170926

Mécanisme D'action

Target of Action

Misoprostol Acid D5, like its parent compound Misoprostol, is a synthetic prostaglandin E1 (PGE1) analogue . It primarily targets the prostaglandin E1 receptors on parietal cells in the stomach and the uterus . In the stomach, these receptors play a crucial role in reducing gastric acid secretion . In the uterus and cervix, they are involved in increasing the strength and frequency of contractions and decreasing cervical tone .

Mode of Action

Misoprostol Acid D5 interacts with its targets by stimulating the prostaglandin E1 receptors. In the stomach, this stimulation leads to a reduction in gastric acid secretion . Additionally, mucus and bicarbonate secretion are increased, along with thickening of the mucosal bilayer, enabling the mucosa to generate new cells . In the uterus and cervix, the stimulation of these receptors can increase the strength and frequency of contractions and decrease cervical tone .

Biochemical Pathways

Misoprostol Acid D5 affects several biochemical pathways. It has been shown to inhibit the formation of gastric lesions in rats, inhibit superoxide generation in human neutrophils, and relax fetal rabbit ductus arteriosus . These effects are mediated by EP2, EP3, and EP4 receptors .

Pharmacokinetics

Misoprostol Acid D5, like Misoprostol, is extensively absorbed and undergoes rapid de-esterification to the active free acid in the gastrointestinal tract after oral administration . The peak concentration is achieved about 30 minutes after sublingual and oral administration . Following vaginal administration, it takes 75 minutes . The bioavailability of Misoprostol is affected by the liver’s first-pass effect, which reduces the bioavailability of the drug when administered orally .

Result of Action

The primary result of Misoprostol Acid D5’s action is the prevention and treatment of NSAID-induced gastric ulcers . It is also used to manage miscarriages, prevent postpartum hemorrhage, and for first-trimester abortions . In rare cases, uterine rupture may occur .

Action Environment

The action, efficacy, and stability of Misoprostol Acid D5 can be influenced by various environmental factors. For instance, the route of administration can significantly impact the drug’s efficacy and duration of action . Vaginal and sublingual routes result in greater efficacy and extended duration of action because these routes of administration allow the drug to bypass the liver’s first-pass effect .

Safety and Hazards

Misoprostol can cause birth defects, premature birth, uterine rupture, miscarriage, or incomplete miscarriage and dangerous uterine bleeding . It should not be used during pregnancy unless it is being used for pregnancy-related conditions . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Analyse Biochimique

Biochemical Properties

Misoprostol Acid D5, like Misoprostol, interacts with prostaglandin receptors in the stomach and uterus . The stimulation of these receptors reduces gastric acid secretion, while in the uterus and cervix, it can increase the strength and frequency of contractions . Misoprostol Acid D5 is expected to have similar interactions due to its structural similarity to Misoprostol Acid .

Cellular Effects

Misoprostol Acid D5, through its parent compound Misoprostol, has been shown to have various effects on cells. In the stomach, it reduces gastric acid secretion . In the uterus and cervix, Misoprostol can increase the strength and frequency of contractions . It’s also used for non-steroidal anti-inflammatory drug-induced (NSAID) gastric ulcers .

Molecular Mechanism

Misoprostol, and by extension Misoprostol Acid D5, is a synthetic analogue of prostaglandin E1 (PGE1). It binds to myometrial cells causing strong myometrial contractions leading to expulsion of tissue . This agent also causes cervical ripening with softening and dilation of the cervix .

Temporal Effects in Laboratory Settings

Misoprostol Acid D5, like Misoprostol, is rapidly absorbed and eliminated . After oral administration, the peak plasma concentration is achieved in about 30 minutes . The drug undergoes extensive and rapid first-pass metabolism (de-esterification) to form Misoprostol Acid .

Dosage Effects in Animal Models

In horses, a single dose of Misoprostol (5 μg/kg) administered orally or rectally showed that Misoprostol was rapidly absorbed and eliminated regardless of the route of administration . Systemic exposure varied with the route of administration .

Metabolic Pathways

Misoprostol is rapidly and almost completely absorbed from the gastrointestinal tract. The drug undergoes extensive and rapid first-pass metabolism (de-esterification) to form Misoprostol Acid . Following a single dose of 400 μg oral Misoprostol, the plasma Misoprostol level increases rapidly and peaks at about 30 minutes .

Propriétés

IUPAC Name |

7-[(1R,2R,3R)-2-[(E)-5,5-dideuterio-4-hydroxy-4-(trideuteriomethyl)oct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1/i2D3,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWGPXZGIIOYDL-CTASGXJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(C([2H])([2H])CCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Misoprostol Acid D5 used in the analysis of Misoprostol Acid in human plasma?

A1: Misoprostol Acid D5 serves as an internal standard (IS) in the LC-MS/MS method described in the research. [, ] Internal standards are crucial in analytical chemistry, particularly for quantitative analysis in complex matrices like plasma. Using a stable isotope-labeled analog like Misoprostol Acid D5 offers several advantages:

Q2: What is the reported sensitivity of the developed LC-MS/MS method for Misoprostol Acid quantification?

A2: The research highlights the high sensitivity of the developed method, achieving a lower limit of quantification (LLOQ) of 10 pg/mL for Misoprostol Acid in human plasma. [, ] This means the method can accurately and reliably quantify Misoprostol Acid at very low concentrations, which is essential for pharmacokinetic studies where drug concentrations can be low.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)

![Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564883.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)